Surfactina

Descripción general

Descripción

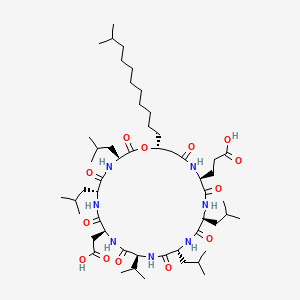

Surfactin is a lipopeptide antibiotic composed of one β-hydroxy fatty acid and seven amino acids . It is a powerful biosurfactant that can cause lysis of erythrocytes and bacteria . It is produced by microbes belonging to the genus Bacillus and is one of the most effective biosurfactants available in many industrial fields .

Molecular Structure Analysis

The structure of surfactin has a cyclic peptide chain with 7 amino acids and a 13–16 carbon atom hydroxy fatty acid chain, which together create a cyclic lactone ring structure . The peptide moiety of the surfactin is synthesized using huge multienzymatic proteins called NonRibosomal Peptide Synthetases .Chemical Reactions Analysis

Surfactin displays an amphiphilic surface activity by the presence of hydrophobic and hydrophilic parts in its molecules, which allow them to aggregate at the interface of two immiscible liquids, thus reducing the interfacial tension of the liquid or different material phases .Physical And Chemical Properties Analysis

Surfactin is a molecule with an amphiphilic structure, which determines its unique physicochemical properties: the ability to foam, emulsify, modify hydrophobic surfaces, and chelate . It also has considerable surface activity because of its amphiphilic nature, which also allows it to reduce surface/interfacial tension and self-assemble in the nanostructure .Aplicaciones Científicas De Investigación

Agricultura

La surfactina ha mostrado potencial en el campo de la agricultura. Se ha demostrado que protege y estimula la inmunidad de las plantas . El uso de this compound y biopreparaciones basadas en bacterias productoras de this compound del género Bacillus puede ser una estrategia prometedora para la agricultura sostenible .

Actividad antimicrobiana

Se ha descubierto que la this compound tiene propiedades antimicrobianas. Puede resistir bacterias, hongos, virus y micoplasmas . Su naturaleza anfipática le permite interactuar con los componentes de la matriz de bacterias y hongos patógenos, cambiando las propiedades físicas de la superficie de la biopelícula e iniciando su degradación .

Actividad anticancerígena

Se ha demostrado que la this compound induce citotoxicidad contra muchos tipos de cáncer, como ascitis de Ehrlich, cánceres de mama y colon, leucemia y hepatoma . Puede inhibir la progresión del cáncer mediante la inhibición del crecimiento, el arresto del ciclo celular, la apoptosis y el arresto de la metástasis .

Administración asistida por nanotecnología

La naturaleza anfipática de la this compound permite su fácil incorporación en nanoformulaciones, como nanopartículas poliméricas, micelas, microemulsiones, liposomas, etc. . Esto puede optimizar la administración de this compound para mejorar la terapia anticancerígena .

Tratamiento ambiental

La this compound tiene posibles aplicaciones en el tratamiento ambiental . Su biodegradabilidad, baja toxicidad y estabilidad fisicoquímica a altas temperaturas o valores de pH extremos la convierten en un candidato prometedor para la remediación ambiental .

Atención médica y seguridad alimentaria

La this compound tiene posibles aplicaciones en los campos de la atención médica y la seguridad alimentaria . Sus propiedades biológicas y sus roles beneficiosos resaltan sus grandes valores médicos y comerciales .

Mecanismo De Acción

Surfactin, also known as surfactin C, is a potent biosurfactant produced by various strains of Bacillus subtilis. It has gained significant attention due to its broad-spectrum biological activities .

Target of Action

Surfactin primarily targets the cell membranes of pathogenic bacteria . It interacts with the components of the matrix of pathogenic bacteria and fungi, altering the physical properties of the biofilm surface and initiating its degradation .

Mode of Action

Surfactin’s mode of action is multifaceted. It operates primarily by:

- Attacking the cell membrane of pathogenic bacteria, leading to cell membrane disintegration or osmotic pressure imbalance .

- Inhibiting protein synthesis in pathogenic bacteria, preventing cell reproduction .

- Inhibiting the enzyme activity of pathogenic bacteria, affecting normal cell metabolism .

Biochemical Pathways

Surfactin’s production involves the branched-chain amino acid degradation pathway and the glutamate synthesis pathway . Overexpression of genes bkdAB and glnA can increase the production of surfactin .

Pharmacokinetics

Its amphiphilic nature, resulting from its hydrophilic and hydrophobic parts, allows it to aggregate at the interface of two immiscible liquids, reducing interfacial tension . This property may influence its bioavailability.

Result of Action

Surfactin has multiple biological activities, including antibacterial, antiviral, anti-mycoplasma, and antiprotozoal activities . It also has the capacity to act as an anti-adhesive agent against pathogenic bacteria . Furthermore, surfactin can trigger other cells to differentiate into non-motile cells, matrix-producing cells, cannibals, and spores .

Action Environment

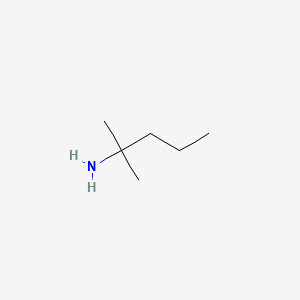

The synthesis and efficacy of surfactin are influenced by environmental factors such as temperature, pH, and the presence of certain nutrients . For instance, exogenous valine and 2-methylbutyric acid supplementation can significantly facilitate the production of surfactin .

Safety and Hazards

Direcciones Futuras

In the future, a new research direction is to use synthetic biotechnology and metabolic engineering to improve the ability of strains to obtain surfactin from xylose as the sole carbon source . The establishment of suitable chassis hosts for exogenous production of surfactin might serve as an important strategy in future research .

Análisis Bioquímico

Biochemical Properties

Surfactin plays a crucial role in biochemical reactions due to its amphipathic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. Surfactin interacts with enzymes, proteins, and other biomolecules, leading to various biochemical effects. For instance, surfactin can inhibit the activity of fibrinogen, an essential protein in blood clot formation, by binding to its active sites . Additionally, surfactin interacts with membrane proteins, leading to increased membrane permeability and disruption of cellular processes .

Cellular Effects

Surfactin exerts significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Surfactin has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, surfactin can modulate immune responses by affecting the production of cytokines and other signaling molecules . In microbial cells, surfactin disrupts cell membranes, leading to cell lysis and death .

Molecular Mechanism

The molecular mechanism of surfactin involves its interaction with biomolecules at the molecular level. Surfactin binds to membrane lipids, causing membrane destabilization and increased permeability . This interaction leads to the leakage of cellular contents and eventual cell death. Surfactin also inhibits the activity of specific enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, surfactin can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of surfactin change over time due to its stability, degradation, and long-term impact on cellular function. Surfactin is relatively stable under various conditions, but its activity can decrease over time due to hydrolysis and other degradation processes . Long-term exposure to surfactin can lead to adaptive responses in cells, such as the upregulation of efflux pumps and other resistance mechanisms . In in vitro and in vivo studies, surfactin has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of surfactin vary with different dosages in animal models. At low doses, surfactin exhibits beneficial effects, such as anti-inflammatory and anti-tumor activities . At high doses, surfactin can cause toxic or adverse effects, including hemolysis and tissue damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing toxicity . These findings highlight the importance of optimizing surfactin dosage for safe and effective use in therapeutic applications.

Metabolic Pathways

Surfactin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation. The biosynthesis of surfactin involves the non-ribosomal peptide synthetase pathway, where specific enzymes catalyze the formation of the lipopeptide structure . Surfactin can also affect metabolic flux by modulating the activity of key enzymes involved in lipid and peptide metabolism . Additionally, surfactin influences metabolite levels by altering the transport and distribution of metabolic intermediates within cells .

Transport and Distribution

Surfactin is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Surfactin can be actively transported across cell membranes by specific efflux pumps, which regulate its intracellular concentration . Once inside the cell, surfactin can bind to various proteins, affecting its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the biological activity and efficacy of surfactin in different tissues and organs .

Subcellular Localization

The subcellular localization of surfactin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Surfactin can localize to the plasma membrane, where it interacts with membrane lipids and proteins to exert its effects . Additionally, surfactin can be targeted to intracellular organelles, such as mitochondria and lysosomes, where it modulates organelle function and cellular processes .

Propiedades

IUPAC Name |

3-[9-(carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(10-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H93N7O13/c1-30(2)20-18-16-14-13-15-17-19-21-36-28-43(61)54-37(22-23-44(62)63)47(66)55-38(24-31(3)4)48(67)57-40(26-33(7)8)51(70)60-46(35(11)12)52(71)58-41(29-45(64)65)50(69)56-39(25-32(5)6)49(68)59-42(27-34(9)10)53(72)73-36/h30-42,46H,13-29H2,1-12H3,(H,54,61)(H,55,66)(H,56,69)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,62,63)(H,64,65) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGWOFRZMQRKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H93N7O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24730-31-2 | |

| Record name | Cyclo(L-α-aspartyl-D-leucyl-L-leucyl-3-hydroxy-13-methyltetradecanoyl-L-α-glutamyl-L-leucyl-D-leucyl-L-valyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

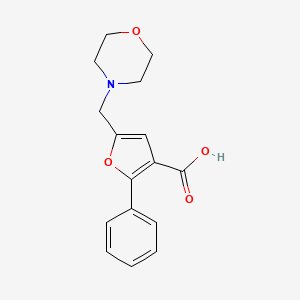

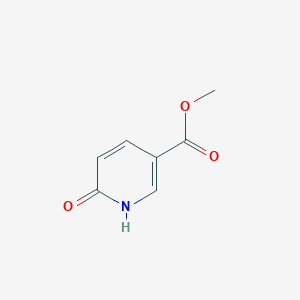

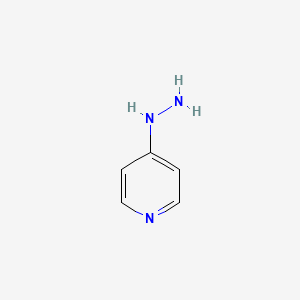

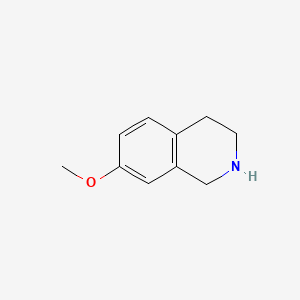

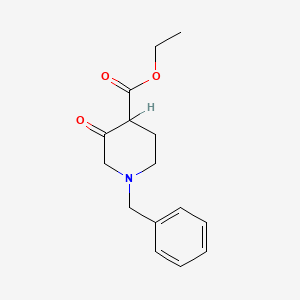

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)

![Diethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate](/img/structure/B1297413.png)